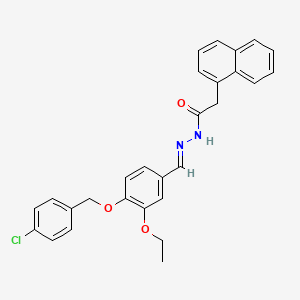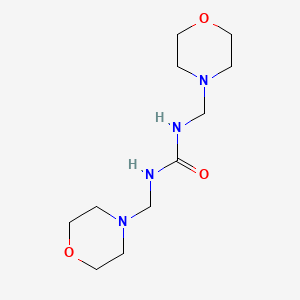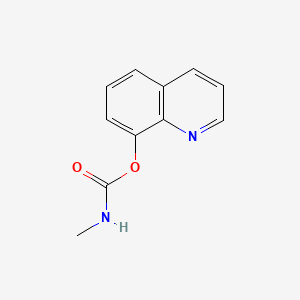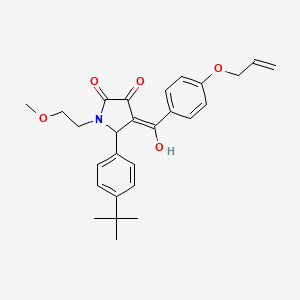![molecular formula C13H10N4O B12011877 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol CAS No. 281191-96-6](/img/structure/B12011877.png)
1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL is a heterocyclic compound that features a triazole ring and a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with salicylaldehyde derivatives . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthol moiety.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as alpha-amylase and alpha-glucosidase, inhibiting their activity and thus exerting antidiabetic effects.
Pathways Involved: The inhibition of these enzymes leads to a decrease in the breakdown of carbohydrates, resulting in lower blood glucose levels.
Comparison with Similar Compounds
- **2-(((3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol
- **4-(((3-mercapto-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
Uniqueness: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL stands out due to its unique combination of a triazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its significant biological activities make it a compound of great interest in various research fields.
Properties
CAS No. |
281191-96-6 |
|---|---|
Molecular Formula |
C13H10N4O |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-13-6-5-10-3-1-2-4-11(10)12(13)7-16-17-8-14-15-9-17/h1-9,18H/b16-7+ |
InChI Key |
AHWSQQXCPSZAGS-FRKPEAEDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C=NN=C3)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C=NN=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-3-butyl-5-[[2-(3,5-dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12011819.png)
![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)

![N-(2,4-Dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12011830.png)








